molecular formula C20H25N3O2 B10774547 (2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one

(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one

Cat. No.: B10774547
M. Wt: 345.5 g/mol
InChI Key: JRDUBBHIPPPSLP-NFEZXYISSA-N
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Description

[3H]MK-912 is a radiolabeled compound used primarily in scientific research to study alpha-2 adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a significant role in regulating neurotransmitter release, blood pressure, and other physiological functions. The compound is a potent and selective antagonist for alpha-2 adrenergic receptors, making it valuable for various pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3H]MK-912 involves the incorporation of tritium (3H) into the MK-912 molecule. The process typically starts with the synthesis of the non-radioactive MK-912, followed by tritiation. The tritiation process involves the exchange of hydrogen atoms with tritium atoms under specific conditions, often using a tritium gas atmosphere and a suitable catalyst .

Industrial Production Methods: Industrial production of [3H]MK-912 is carried out in specialized facilities equipped to handle radioactive materials. The process involves stringent quality control measures to ensure the purity and specific activity of the final product. The production typically includes steps such as synthesis, purification, and quality testing using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: [3H]MK-912 primarily undergoes binding reactions with alpha-2 adrenergic receptors. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The binding reactions of [3H]MK-912 with alpha-2 adrenergic receptors are usually studied in vitro using membrane preparations from cells expressing these receptors. The conditions often include a buffer solution, appropriate pH, and temperature control to maintain receptor integrity .

Major Products Formed: The major product of the binding reaction is the [3H]MK-912-receptor complex, which can be quantified to study receptor characteristics and drug interactions .

Mechanism of Action

[3H]MK-912 acts as an antagonist for alpha-2 adrenergic receptors. It binds to these receptors with high affinity, preventing the binding of endogenous agonists like norepinephrine and epinephrine. This blockade inhibits the receptor’s normal signaling pathways, which can modulate various physiological responses such as neurotransmitter release and blood pressure regulation .

Comparison with Similar Compounds

  • Yohimbine
  • Atipamezole
  • Prazosin

Comparison: Compared to other alpha-2 adrenergic receptor antagonists like yohimbine, atipamezole, and prazosin, [3H]MK-912 exhibits higher selectivity and binding affinity for the alpha-2 adrenergic receptor subtypes (alpha-2A, alpha-2B, and alpha-2C). This makes it a more precise tool for studying these receptors in various research settings .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one

InChI

InChI=1S/C20H25N3O2/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20/h3-6,16H,7-13H2,1-2H3/t16-,20+/m1/s1/i1T3

InChI Key

JRDUBBHIPPPSLP-NFEZXYISSA-N

Isomeric SMILES

[3H]C([3H])([3H])N1CC[C@@]2(CCN3CCC4=C([C@H]3C2)OC5=CC=CC=C45)N(C1=O)C

Canonical SMILES

CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C

Origin of Product

United States

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